molecular formula C20H20ClN3O7S B2476383 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 874805-21-7

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2476383
CAS No.: 874805-21-7
M. Wt: 481.9
InChI Key: CZJUAMNMZCJUSX-UHFFFAOYSA-N
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Description

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a sophisticated synthetic small molecule of significant interest in medicinal chemistry and biochemical research. Its structure is characterized by a hybrid pharmacophore, integrating a 1,3-benzodioxole moiety, known for its presence in various bioactive natural products, with a sulfonylated oxazolidinone scaffold, a privileged structure in antibiotics and enzyme inhibitors. This unique architecture suggests potential as a key intermediate or tool compound for investigating novel enzyme inhibition pathways, particularly targeting proteins with allosteric binding sites that recognize complex, multi-ring systems. Researchers are exploring its application in the development of probes for kinase signaling and inflammatory response studies, where the sulfonamide group can confer specific protein-binding capabilities. The compound's primary research value lies in its use as a precursor or a structural template for synthesizing more complex chemical libraries aimed at drug discovery projects for central nervous system disorders and infectious diseases. Its mechanism of action is under investigation but is hypothesized to involve interference with protein-protein interactions or allosteric modulation of enzymatic activity, making it a valuable asset for high-throughput screening and structure-activity relationship (SAR) analysis.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O7S/c21-14-2-4-15(5-3-14)32(27,28)24-7-8-29-18(24)11-23-20(26)19(25)22-10-13-1-6-16-17(9-13)31-12-30-16/h1-6,9,18H,7-8,10-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJUAMNMZCJUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the chlorobenzenesulfonyl group, and the construction of the oxazolidinone moiety. Common synthetic routes may include:

    Formation of Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the benzodioxole ring.

    Introduction of Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the benzodioxole ring with chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Construction of Oxazolidinone Moiety: This step involves the reaction of the sulfonylated benzodioxole with an appropriate oxazolidinone precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The chlorobenzenesulfonyl group can be reduced to form the corresponding sulfonamide.

    Substitution: The oxazolidinone moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted oxazolidinones.

Scientific Research Applications

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: :

Biological Activity

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may exhibit various biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound is characterized by the following structural features:

  • Benzodioxole moiety : Imparts potential neuroactive properties.
  • Oxazolidine ring : Known for antibacterial activity.
  • Sulfonamide group : Associated with various biological activities including antibacterial and antitumor effects.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of compounds containing the benzodioxole structure often show selective antibacterial properties. For instance, studies have demonstrated that related compounds exhibit activity against Gram-positive bacteria while showing limited effects on Gram-negative strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (µg/mL)Activity Type
Compound ABacillus subtilis32Antibacterial
Compound BEscherichia coli>128No activity
Compound CStaphylococcus aureus16Antibacterial

2. Anticancer Activity

The potential anticancer properties of similar compounds have been investigated, with some studies indicating that benzodioxole derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Case Study: Apoptosis Induction
A study involving a related benzodioxole compound demonstrated significant apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations ranging from 10 to 50 µM. The study utilized flow cytometry to assess cell viability and apoptosis markers.

3. Neuroactivity

Given the structural similarities to known psychoactive substances, the compound may exhibit neuroactivity. Preliminary studies suggest potential effects on serotonin receptors, which could lead to mood modulation and cognitive enhancement.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-donating or electron-withdrawing groups significantly influences their activity profiles.

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-donating (e.g., -OCH₃)Increases activity against Gram-positive bacteria
Electron-withdrawing (e.g., -NO₂)Decreases overall activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Property Target Compound Compound (8a) Compound
Key Functional Groups Benzodioxole, oxazolidine, ethanediamide Thiadiazole, acetylpyridine, benzamide Thiazolidinone, benzamide
IR Stretches (cm⁻¹) ~1650 (C=O), ~1350/1150 (SO₂) (inferred) 1679, 1605 (2 C=O) 1606 (C=O)
Melting Point Not reported 290°C Not explicitly stated
Synthetic Yield Not reported 80% High (method-dependent)

Conformational and Crystallographic Analysis

The oxazolidine ring in the target compound may adopt puckered conformations, as described by Cremer and Pople’s ring puckering coordinates (). This contrasts with planar thiadiazole or pyridine rings in analogues (). Crystallographic tools like SHELX () and ORTEP () could elucidate these differences, with hydrogen-bonding patterns () further distinguishing packing efficiencies .

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